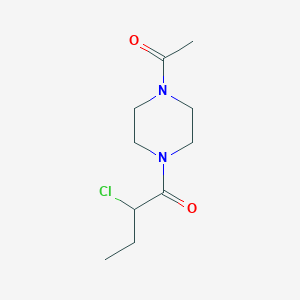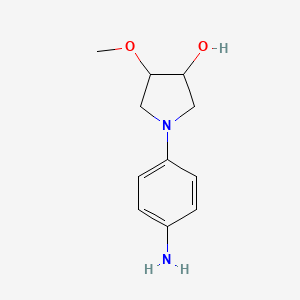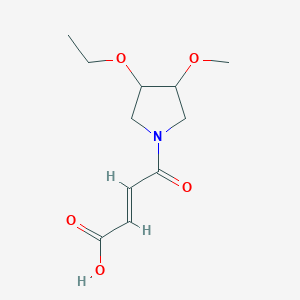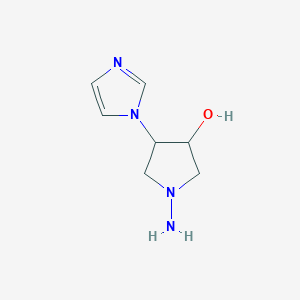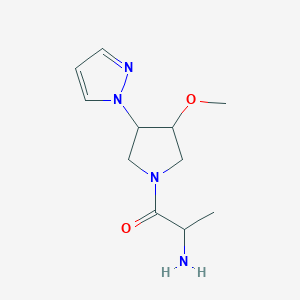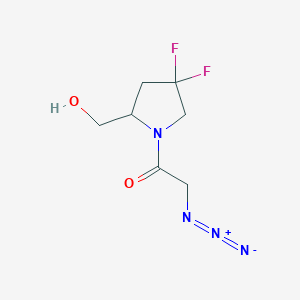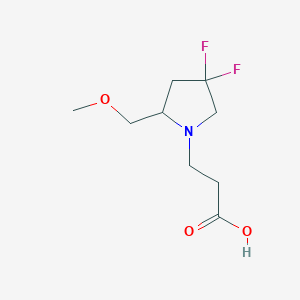![molecular formula C9H13N3O3 B1493229 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-89-1](/img/structure/B1493229.png)
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
描述
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 5-Glycylhexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a heterocyclic compound with a five-membered ring structure. It is a highly versatile compound that has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. The compound is synthesized by a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. It is also used as a starting material for the synthesis of a variety of other compounds.
科学研究应用
Cancer Therapy
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer treatment. These compounds can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion abilities, which are essential properties for cancer therapeutics .
Drug Design and Optimization
The low molecular weight and potent activity of these derivatives make them excellent lead compounds for further optimization in drug design . Their structure allows for modifications that can enhance their interaction with FGFRs, potentially leading to the development of more effective cancer treatments .
Molecular Biology Research
In molecular biology, these compounds can be used to study the FGFR signaling pathway. By inhibiting FGFRs, researchers can observe the effects on cell proliferation, migration, angiogenesis, and other processes involved in organ development and disease progression .
Pharmacological Studies
Pharmacological research can benefit from these derivatives by exploring their effects on various cancer types. Since FGFRs are involved in many cancers, such as breast, lung, prostate, bladder, and liver cancer, these compounds can be used to understand the role of FGFRs in these diseases .
Genetic Research
Mutations in FGFRs are associated with cancer progression. These derivatives can be used in genetic studies to understand how these mutations affect FGFR function and contribute to cancer development .
Therapeutic Resistance Studies
Cancer cells often develop resistance to therapy. By studying how these derivatives interact with FGFRs, researchers can gain insights into overcoming therapeutic resistance in cancer treatment .
属性
IUPAC Name |
5-(2-aminoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSPTJKVQTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
